Contezolid Acefosamil

Description

Properties

IUPAC Name |

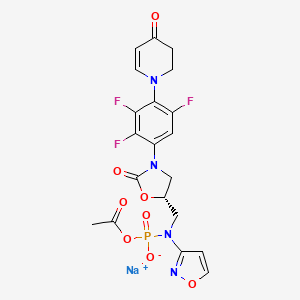

sodium;acetyloxy-[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N4O8P.Na/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25;/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32);/q;+1/p-1/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANNTEAGZXJITO-BTQNPOSSSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4NaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807365-35-0 | |

| Record name | Contezolid acefosamil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807365350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CONTEZOLID ACEFOSAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T79C086548 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Contezolid Acefosamil chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil is a novel oxazolidinone antibiotic prodrug currently in development for the treatment of infections caused by multidrug-resistant Gram-positive bacteria. As a prodrug, it is converted in vivo to its active metabolite, contezolid. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to contezolid acefosamil and its active form, contezolid.

Chemical Structure and Properties

This compound is chemically designated as (R)-3-(4-(2,3-dihydro-4-oxopyridin-1(4H)-yl)-2,3,5-trifluorophenyl)-5-(((isoxazol-3-ylamino)methyl)oxazolidin-2-one)yl)methyl acetate (B1210297) phosphonate. It is a water-soluble prodrug designed to overcome the solubility limitations of its active moiety, contezolid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H18F3N4O8P | [2] |

| Molecular Weight | 530.35 g/mol | [3] |

| CAS Number | 1807497-11-5 | [3] |

| Appearance | Amorphous powder | [4] |

| Water Solubility | >200 mg/mL | [5] |

| Stability | Stable in aqueous solutions at pH 4.0-7.4 for 72 hours at room temperature. The lyophilized powder is stable under anhydrous conditions but may degrade in the presence of moisture. | [1] |

Table 2: Physicochemical Properties of Contezolid

| Property | Value | Source |

| Molecular Formula | C18H15F3N4O4 | [6] |

| Molecular Weight | 408.337 g/mol | [6] |

| CAS Number | 1112968-42-9 | [6] |

Mechanism of Action

As an oxazolidinone antibiotic, the active metabolite contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[7] It targets the bacterial ribosome, specifically binding to the 50S ribosomal subunit.[7] This binding action prevents the formation of the functional 70S initiation complex, a critical step in the initiation of protein synthesis.[7][8] By interfering with this process, contezolid effectively halts the production of essential bacterial proteins, leading to the cessation of bacterial growth and replication. The binding site of oxazolidinones on the ribosome is distinct from that of other antibiotic classes, which contributes to its efficacy against bacteria that have developed resistance to other protein synthesis inhibitors.[9]

Metabolic Pathway

This compound is a prodrug that undergoes rapid conversion to its active form, contezolid, in the body. This conversion is followed by metabolism of contezolid into inactive metabolites. The primary metabolic pathway involves the oxidation of the dihydropyridinone ring.[10][11]

In Vitro Activity

The in vitro activity of contezolid has been evaluated against a range of Gram-positive bacteria, including resistant strains. The minimum inhibitory concentration (MIC) is a key measure of its potency.

Table 3: In Vitro Activity of Contezolid Against Gram-Positive Pathogens

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |

| Staphylococcus aureus (including MRSA) | 0.5 - 1 | 1 - 2 | [12] |

| Streptococcus pneumoniae | 0.25 - 0.5 | 0.5 - 1 | [12] |

| Enterococcus faecalis | 0.5 | 1 | [12] |

| Enterococcus faecium (including VRE) | 0.5 - 1 | 1 - 2 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of contezolid.[12][13]

Detailed Methodology:

-

Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile medium and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[12]

-

Drug Dilution: Serial twofold dilutions of contezolid are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[12]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12]

-

Incubation: The plates are incubated at 35°C for 16-20 hours.[12]

-

MIC Determination: The MIC is recorded as the lowest concentration of contezolid that completely inhibits visible bacterial growth.[12]

Pharmacokinetics

Pharmacokinetic studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion of this compound and its active metabolite, contezolid.

Table 4: Pharmacokinetic Parameters of Contezolid in Healthy Adults Following a Single Intravenous Dose of this compound

| Parameter | 500 mg Dose | 2000 mg Dose | Source |

| Cmax (mg/L) | 1.95 ± 0.57 | 15.61 ± 4.88 | [14] |

| AUC0–inf (h·mg/L) | 40.25 ± 10.12 | 129.41 ± 38.30 | [14] |

| Tmax (h) | 2.00 | 2.75 | [14] |

| t1/2 (h) | 13.33 | 16.74 | [14] |

| Apparent Total Clearance (L/h) | 16.0 (23.4% CV) | N/A | [15] |

Table 5: Pharmacokinetic Parameters of Contezolid in Healthy Adults Following a Single Oral Dose of this compound

| Parameter | 500 mg Dose | 1500 mg Dose | Source |

| Cmax (mg/L) | 8.66 ± 2.60 | 37.10 ± 8.66 | [14] |

| AUC0–inf (h·mg/L) | 30.44 ± 7.33 | 162.36 ± 47.08 | [14] |

| Tmax (h) | 2.50 | 2.98 | [14] |

Experimental Protocol: Phase I Pharmacokinetic Study

The following provides a general outline of a Phase I, single-center, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study in healthy subjects.

Study Design:

-

Single Ascending Dose (SAD): Subjects receive a single intravenous or oral dose of this compound or placebo. Blood and urine samples are collected at predetermined time points to measure drug and metabolite concentrations.[14][16]

-

Multiple Ascending Dose (MAD): Subjects receive multiple doses of this compound or placebo over a set period. Pharmacokinetic parameters are assessed at steady-state.[14][16]

Key Assessments:

-

Pharmacokinetic Sampling: Serial blood samples are collected to determine the plasma concentration-time profiles of this compound, contezolid, and its metabolites. Urine is collected to assess renal excretion.[17][18]

-

Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[14]

Conclusion

This compound is a promising new antibiotic with a potent in vitro activity against a range of clinically important Gram-positive pathogens. Its favorable pharmacokinetic profile, including high water solubility and rapid conversion to the active moiety, supports its development for both intravenous and oral administration. The unique mechanism of action of its active metabolite, contezolid, provides a valuable therapeutic option, particularly in the context of increasing antibiotic resistance. Further clinical development will continue to elucidate its efficacy and safety in treating bacterial infections.

References

- 1. Discovery of Antibacterial this compound: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. US12180242B2 - Pharmaceutical crystal of this compound, preparation method therefor, and uses thereof - Google Patents [patents.google.com]

- 5. Discovery of Antibacterial this compound: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. | Semantic Scholar [semanticscholar.org]

- 6. Contezolid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Contezolid: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A phase I study of the safety, tolerability, and pharmacokinetics of this compound after intravenous and oral administration in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetic rationale for intravenous this compound followed by oral contezolid dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Population pharmacokinetic rationale for intravenous this compound followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Synthesis of Contezolid Acefosamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (MRX-4) is a novel, water-soluble prodrug of the oxazolidinone antibiotic contezolid (MRX-I). Contezolid itself is a potent agent against a range of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The development of contezolid acefosamil was driven by the need for an intravenous (IV) formulation of contezolid, which has modest aqueous solubility, thereby limiting its parenteral administration.[3][4] this compound, an O-acyl phosphoramidate (B1195095), exhibits excellent aqueous solubility and stability, making it suitable for both IV and oral administration.[3][4] This technical guide provides a detailed overview of the synthesis pathway of this compound, including experimental protocols and quantitative data, to support further research and development in this area.

Synthesis of the Core Moiety: Contezolid (CZD)

The synthesis of the active pharmaceutical ingredient, contezolid, is a critical precursor to the synthesis of its prodrug, this compound. The synthesis of contezolid has been approached through various routes, with a common strategy involving the construction of the core oxazolidinone ring and subsequent elaboration of the side chains.

A Representative Synthetic Approach to Contezolid

A plausible synthetic route to contezolid, based on established oxazolidinone synthesis methodologies, is outlined below. This pathway involves the formation of a key intermediate, (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one, followed by further functionalization.

Experimental Protocol: Synthesis of (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate A)

A detailed protocol for the synthesis of this key intermediate, while not fully elucidated in the primary search results, can be inferred from common practices in oxazolidinone synthesis. The synthesis would typically start from 3-fluoroaniline (B1664137) and proceed through multiple steps to construct the substituted oxazolidinone ring. The chemical (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, a structurally similar compound, is commercially available, suggesting that analogous synthetic routes are established.[5][6]

Synthesis of this compound (CZA) from Contezolid (CZD)

The synthesis of this compound from contezolid involves the key step of N-phosphorylation of the isoxazole (B147169) amine. Direct phosphorylation of contezolid proved to be challenging due to the low reactivity of the nitrogen atom on the electron-deficient isoxazole ring.[7] Therefore, a stepwise approach was developed.[7]

Step 1: Preparation of Phosphoramidate Precursors

The synthesis begins with the preparation of O,O'-dialkyl phosphoramidate isoxazole precursors. These are synthesized through the N-alkylation of the corresponding 3-(O,O'-dialkyl phosphoramido)isoxazoles with a mesylated derivative of the contezolid side chain precursor.[7]

Step 2: Synthesis of N-Phosphoramidate Derivatives of Contezolid

The phosphoramidate precursors are then coupled with the contezolid core to form the N-phosphoramidate derivatives. An alternative approach involves a direct Mitsunobu reaction.[7]

Step 3: O-Acylation to Yield this compound

The final step is the O-acylation of the phosphoramidate intermediate to yield this compound. This step is crucial for enhancing the stability of the prodrug.[7]

Quantitative Data for the Synthesis of this compound and Intermediates

| Step | Product | Reagents and Conditions | Yield (%) |

| 1 | Mesylate Intermediate (2) | MeSO2Cl, TEA, DCM | 75 |

| 2 | N-Phosphoramidate Intermediate (3a/3b) | LiOt-Bu, THF | 45 |

| 3 | N-Phosphoramidate Intermediate (3a/3b) via Mitsunobu | DIAD, TPP, THF | 12.6–33 |

| 4 | Iodide Intermediate | NaI, acetone | 32 |

| 5 | Phosphoramidate Diacid (5) | TMSI, DCM | Quantitative (conversion) |

| 6 | Disodium (B8443419) Salt of Phosphoramidate Diacid (6) | aq. Na2CO3 | 37 (for 2 steps) |

| 7 | This compound (8) | Ac2O, NaOAc, ACN | 10–75 (for 2 steps) |

Table 1: Summary of reaction yields for the synthesis of this compound and its key intermediates. Data sourced from Li et al. (2022).[7]

Experimental Protocol: Synthesis of this compound (8)

The following is a detailed experimental protocol for the synthesis of this compound from its phosphoramidate precursor, as described in the supplementary information of Li et al. (2022).[7]

-

Demethylation of the Phosphoramidate Intermediate: To a solution of the dimethyl phosphoramidate intermediate in dichloromethane (B109758) (DCM), add trimethylsilyl (B98337) iodide (TMSI). Stir the reaction mixture at room temperature until the reaction is complete, as monitored by liquid chromatography-mass spectrometry (LCMS).

-

Aqueous Workup and Salt Formation: Quench the reaction with an aqueous solution of sodium carbonate (Na2CO3). Separate the aqueous layer containing the disodium salt of the phosphoramidate diacid.

-

O-Acylation: To the aqueous solution of the disodium salt, add acetonitrile (B52724) (ACN), followed by sodium acetate (B1210297) (NaOAc) and acetic anhydride (B1165640) (Ac2O). Stir the mixture at room temperature until the acylation is complete.

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to obtain pure this compound.

Synthesis Pathway and Logic

The synthesis of this compound is a multi-step process that begins with the synthesis of the parent drug, contezolid. The subsequent conversion to the prodrug involves the strategic addition of a phosphoramidate group, followed by O-acylation to enhance stability and solubility.

Caption: Overall synthetic strategy for this compound.

Experimental Workflow for this compound Synthesis

The laboratory workflow for the synthesis of this compound from its N-phosphoramidate intermediate involves a sequence of reaction, workup, and purification steps.

Caption: Key steps in the conversion to this compound.

Conclusion

The synthesis of this compound represents a significant advancement in the development of oxazolidinone antibiotics, providing a viable solution for intravenous administration of the potent antibacterial agent, contezolid. The multi-step synthesis, while complex, is well-defined and allows for the production of a highly water-soluble and stable prodrug. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and optimization of the synthesis of this promising new therapeutic agent.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Contezolid (MRX-4/MRX-1) | Working Group for New TB Drugs [newtbdrugs.org]

- 3. Discovery of Antibacterial this compound: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Discovery of Antibacterial this compound: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Contezolid Acefosamil: A Deep Dive into its Mechanism of Action on Bacterial Ribosomes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Contezolid (B1676844) acefosamil, a novel oxazolidinone antibiotic, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. As a prodrug of contezolid, it is designed for both intravenous and oral administration, offering flexibility in clinical settings. This technical guide provides an in-depth exploration of the molecular mechanism by which contezolid inhibits bacterial protein synthesis. Through a detailed analysis of its interaction with the bacterial ribosome, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the precise binding site within the 50S ribosomal subunit, the inhibition of the initiation phase of translation, and the structural basis for its potent activity. Furthermore, this guide outlines detailed experimental protocols for key assays and presents available quantitative data to facilitate further research and development in this critical therapeutic area.

Introduction

The rise of antibiotic resistance, particularly among Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a severe threat to global health.[1] The oxazolidinone class of antibiotics has emerged as a crucial tool in combating these challenging infections due to their unique mechanism of action that limits cross-resistance with other antibiotic classes.[1][2] Contezolid acefosamil is a next-generation oxazolidinone developed to provide a potent and safe therapeutic option against these resistant strains.[1] Contezolid, the active metabolite, exerts its antibacterial effect by targeting a fundamental process in bacterial viability: protein synthesis.[3] This guide will elucidate the intricate details of this interaction at the molecular level.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Contezolid operates by binding to the bacterial 50S ribosomal subunit, a key component of the protein synthesis machinery.[3][4] This binding event effectively halts the production of essential proteins, leading to a bacteriostatic effect, and in some cases, bactericidal activity at higher concentrations.[3] The primary mechanism involves the inhibition of the initiation of protein synthesis.[5][6]

Binding to the 50S Ribosomal Subunit

Structural studies, particularly cryo-electron microscopy (cryo-EM), have provided a high-resolution view of the contezolid binding site within the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2] The PTC is a highly conserved region responsible for catalyzing peptide bond formation. Contezolid binds within the A-site of the PTC, the very location where the aminoacyl-tRNA (aa-tRNA) docks during the elongation cycle of protein synthesis.[2]

By occupying this critical space, contezolid sterically hinders the proper positioning of the incoming aa-tRNA, thereby preventing the formation of the initiation complex, a crucial step for the translation of mRNA into protein.[1][2] This direct blockage of the A-site is a hallmark of the oxazolidinone class and is the foundation of their potent antibacterial activity.

Molecular Interactions with the Ribosome

The high-resolution cryo-EM structure of contezolid bound to the Staphylococcus aureus 50S ribosomal subunit reveals specific interactions with the 23S rRNA.[2] Key interactions include:

-

π-π stacking: The isoxazole (B147169) ring of contezolid's C5-domain engages in π-π stacking interactions with the guanine (B1146940) base of G2061.[2]

-

Van der Waals forces: Contezolid forms van der Waals interactions with A2503.[2]

-

Hydrophobic interactions: The fluorinated B-ring of contezolid nestles into a hydrophobic pocket created by nucleotides A2451 and C2452.[2]

-

Tight interaction with U2504: The oxazolidinone core of contezolid exhibits a close interaction with the nucleobase of U2504.[2]

These specific molecular contacts anchor contezolid firmly within the PTC, ensuring sustained inhibition of protein synthesis.

Quantitative Data

| Antibiotic | Assay Type | Bacterial Species | IC50 (µM) | Reference |

| Linezolid | In vitro transcription-translation | E. coli | 1.8 | [7] |

| Eperezolid | In vitro transcription-translation | E. coli | 2.5 | [7] |

| Linezolid | In vitro translation (MS2 RNA) | E. coli | 15 - 24 | [7] |

| Radezolid | In vitro translation (sf-GFP) | E. coli (Cfr-modified ribosomes) | ~1 | [8] |

Minimum Inhibitory Concentration (MIC) values provide a measure of the antibiotic's potency against whole bacterial cells.

| Antibiotic | Organism | MIC50/MIC90 (mg/L) | Reference |

| Contezolid | S. aureus | 0.5/1 | [6] |

| Contezolid | Coagulase-negative Staphylococcus | 0.25/0.5 | [6] |

| Contezolid | Enterococcus spp. | 0.5/1 | [6] |

| Contezolid | Streptococci | 1/1 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of contezolid.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Contezolid Complexes

This protocol is adapted from Wright et al., 2020.[2]

-

Ribosome Purification: Isolate 70S ribosomes from the target bacterial strain (e.g., Staphylococcus aureus) using established protocols involving differential centrifugation and sucrose (B13894) density gradient centrifugation.

-

Complex Formation:

-

Thaw freshly prepared 70S ribosomes on ice.

-

Prepare a stock solution of contezolid in a suitable solvent (e.g., DMSO).

-

Add the contezolid stock solution to the ribosome solution to a final concentration of approximately 10 µM.

-

Incubate the mixture at 37°C for 15 minutes to facilitate binding.

-

Transfer the mixture to ice and incubate for an additional 1 hour.

-

-

Grid Preparation:

-

Glow-discharge transmission electron microscopy (TEM) grids.

-

Apply 3-4 µL of the ribosome-contezolid complex solution to the grids.

-

Plunge-freeze the grids in liquid ethane (B1197151) using a vitrification robot.

-

-

Data Collection:

-

Image the frozen-hydrated samples using a transmission electron microscope equipped with a direct electron detector, operating at an accelerating voltage of 200-300 kV.

-

Collect a large dataset of movie frames.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction and dose-weighting of the movie frames.

-

Estimate the contrast transfer function (CTF).

-

Pick individual ribosome particles.

-

Perform 2D and 3D classification to select for homogenous particle populations.

-

Carry out 3D refinement of the 50S subunit to achieve high resolution.

-

Build and refine an atomic model of the contezolid-ribosome complex into the resulting cryo-EM density map.

-

In Vitro Translation Inhibition Assay

This protocol is a generalized procedure adaptable for contezolid.

-

Prepare the In Vitro Translation System:

-

Use a commercially available bacterial cell-free transcription-translation system (e.g., PURExpress®).

-

Alternatively, prepare an S30 extract from the desired bacterial strain.

-

-

Set up the Reactions:

-

In a microcentrifuge tube or 96-well plate, combine the components of the translation system according to the manufacturer's instructions.

-

Add a DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

-

Add varying concentrations of contezolid (and a vehicle control, e.g., DMSO).

-

Initiate the reaction by adding the appropriate start solution (e.g., containing amino acids and an energy source).

-

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Detection and Analysis:

-

Quantify the amount of synthesized reporter protein using a suitable assay (e.g., luciferase assay, colorimetric assay for β-galactosidase).

-

Plot the percentage of protein synthesis inhibition against the logarithm of the contezolid concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Ribosome Binding Assay (Filter-Binding)

This is a generalized protocol for assessing the binding of a radiolabeled ligand to ribosomes.

-

Prepare Ribosomes and Radiolabeled Contezolid:

-

Purify 70S ribosomes or 50S subunits as described previously.

-

Synthesize or obtain radiolabeled contezolid (e.g., [3H]-contezolid or [14C]-contezolid).

-

-

Set up Binding Reactions:

-

In a series of tubes, add a fixed concentration of purified ribosomes in a suitable binding buffer (e.g., containing Tris-HCl, MgCl2, KCl, and DTT).

-

Add increasing concentrations of radiolabeled contezolid.

-

For competition assays, add a fixed concentration of radiolabeled contezolid and increasing concentrations of unlabeled contezolid or a competitor antibiotic.

-

-

Incubation: Incubate the reactions at 37°C for a time sufficient to reach equilibrium (e.g., 30-60 minutes).

-

Filtration:

-

Rapidly filter the binding reactions through a nitrocellulose membrane using a vacuum manifold. Ribosomes and ribosome-bound ligands will be retained on the filter, while the unbound ligand will pass through.

-

Wash the filters with a small volume of ice-cold binding buffer to remove non-specifically bound ligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Plot the amount of bound radiolabeled contezolid as a function of its concentration.

-

Determine the equilibrium dissociation constant (Kd) by fitting the data to a saturation binding curve. For competition assays, calculate the inhibition constant (Ki).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Cryo-EM experimental workflow.

Caption: In vitro translation inhibition assay workflow.

Conclusion

This compound, through its active metabolite contezolid, employs a precise and potent mechanism to inhibit bacterial protein synthesis. By targeting the A-site of the peptidyl transferase center on the 50S ribosomal subunit, it effectively blocks the initiation of translation, a critical step for bacterial survival. The detailed structural understanding of its binding mode provides a strong foundation for the rational design of future oxazolidinone antibiotics with improved efficacy and safety profiles. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the nuanced interactions of contezolid and other novel antibiotics with the bacterial ribosome, thereby contributing to the ongoing battle against antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 7. Ribosome Purification Approaches for Studying Interactions of Regulatory Proteins and RNAs with the Ribosome | Springer Nature Experiments [experiments.springernature.com]

- 8. azurebiosystems.com [azurebiosystems.com]

The Pharmacological Profile of Contezolid Acefosamil: A Technical Guide

Abstract: Contezolid (B1676844) acefosamil (CZA, MRX-4) is a novel, water-soluble O-acyl phosphoramidate (B1195095) prodrug of the oxazolidinone antibiotic, contezolid (CZD, MRX-I). Developed to address the therapeutic limitations of earlier-generation oxazolidinones, such as linezolid, it offers both intravenous (IV) and oral formulations for flexible dosing regimens. Contezolid exhibits potent activity against a wide spectrum of multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3][4] A key distinguishing feature is its improved safety profile, notably a significantly reduced potential for the myelosuppression and neurotoxicity associated with long-term oxazolidinone therapy.[5][6][7][8] This document provides a comprehensive overview of the pharmacological profile of contezolid acefosamil, detailing its mechanism of action, metabolic activation, pharmacokinetic and pharmacodynamic properties, and non-clinical safety data.

Mechanism of Action

As a member of the oxazolidinone class, the active moiety, contezolid, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][9] Contezolid binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center.[9][10] This binding action interferes with the formation of the functional 70S initiation complex, a critical step in the translation process, thereby halting the synthesis of essential bacterial proteins.[1][9][10] This mechanism prevents bacterial proliferation, allowing the host immune system to clear the infection.[1] The binding site is distinct from other antibiotic classes, which limits the potential for cross-resistance.[1]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Contezolid (MRX-4/MRX-1) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. Preclinical toxicity evaluation of novel antibacterial this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Contezolid in complicated skin and soft tissue infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment [frontiersin.org]

- 9. What is the mechanism of Contezolid? [synapse.patsnap.com]

- 10. In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity Spectrum of Contezolid Acefosamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil is a novel oxazolidinone antibacterial agent. It is a prodrug that is converted in vivo to its active form, contezolid.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of contezolid against a broad spectrum of clinically relevant bacterial pathogens. Contezolid demonstrates potent activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][3][4][5]

Mechanism of Action

As a member of the oxazolidinone class of antibiotics, contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][6][7][8] Specifically, it binds to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, which is a critical step in the translation of messenger RNA (mRNA) into proteins.[1][4] This mechanism of action is distinct from other antibiotic classes, which contributes to its effectiveness against strains resistant to other agents.[1]

Caption: Mechanism of action of Contezolid.

In Vitro Activity Data

The following tables summarize the in vitro activity of contezolid against a variety of Gram-positive bacteria, as determined by minimum inhibitory concentration (MIC) testing. The data is presented as MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Activity against Staphylococcus species

| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Staphylococcus aureus (overall) | 606 | 0.5 | 1 | ≤0.25 - 2 |

| Methicillin-susceptible S. aureus (MSSA) | 398 | 0.5 | 1 | ≤0.25 - 2 |

| Methicillin-resistant S. aureus (MRSA) | 208 | 0.5 | 1 | ≤0.25 - 1 |

| Coagulase-negative Staphylococci (CoNS) | 100 | 0.25 | 0.5 | Not Reported |

Data sourced from Carvalhaes et al., 2020.[3][9]

Table 2: Activity against Enterococcus species

| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Enterococcus spp. (overall) | 103 | 0.5 | 1 | Not Reported |

| Vancomycin-resistant Enterococcus faecium | 26 | Not Reported | 1 | Not Reported |

| Enterococcus spp. (from China) | 129 | 0.5 | 1 | 0.25 - 2 |

Data compiled from multiple sources.[3][4][5][10]

Table 3: Activity against Streptococcus species

| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Streptococcus pneumoniae | 201 | 1 | 1 | Not Reported |

| β-hemolytic Streptococci | 102 | 1 | 1 | Not Reported |

| Viridans group Streptococci | 99 | 1 | 1 | Not Reported |

Data sourced from Carvalhaes et al., 2020.[3][10]

Experimental Protocols

The in vitro activity data presented in this guide was primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

The general workflow for determining the Minimum Inhibitory Concentration (MIC) of contezolid is as follows:

-

Bacterial Isolate Preparation: Clinically significant bacterial isolates are collected and identified.

-

Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a suitable broth medium.

-

Serial Dilution: Contezolid is serially diluted in the broth medium across a range of concentrations in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions for a specified period (typically 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of contezolid that completely inhibits the visible growth of the bacteria.

Quality Control: To ensure the accuracy and reproducibility of the results, concurrent testing is performed with well-characterized quality control (QC) strains, such as:

-

Staphylococcus aureus ATCC 29213

-

Enterococcus faecalis ATCC 29212

-

Streptococcus pneumoniae ATCC 49619[3]

Caption: General workflow for MIC determination.

Conclusion

Contezolid demonstrates potent in vitro activity against a wide range of clinically important Gram-positive pathogens, including those with resistance to other antibiotics. Its mechanism of action, targeting bacterial protein synthesis at the ribosomal level, provides a valuable therapeutic option. The consistent MIC values observed across different studies underscore its potential as an effective agent for the treatment of infections caused by susceptible organisms. Further clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. What is Contezolid Acefosamil used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]

- 6. Frontiers | Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment [frontiersin.org]

- 7. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects | MDPI [mdpi.com]

- 8. Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Contezolid: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of Contezolid Acefosamil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (CZA) is a novel, water-soluble O-acyl phosphoramidate (B1195095) prodrug of the oxazolidinone antibiotic, contezolid (CZD).[1][2] Developed by MicuRx Pharmaceuticals, it is designed to address the therapeutic need for an intravenous (IV) formulation of contezolid, which itself has poor water solubility.[2][3] Contezolid acefosamil is being developed for the treatment of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[4] A significant advantage of contezolid and its prodrug is the reduced potential for myelosuppression and monoamine oxidase (MAO) inhibition, which are known class-specific adverse effects of the first-generation oxazolidinone, linezolid (B1675486).[2][5] This guide provides a comprehensive overview of the preclinical development of this compound, focusing on its mechanism of action, in vivo efficacy, and safety pharmacology.

Mechanism of Action

This compound is a prodrug and does not possess intrinsic antibacterial activity.[6] In vivo, it undergoes rapid metabolic conversion to its active form, contezolid.[1][2] Contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[4][7] It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex required for the translation of mRNA into proteins.[4][7] This action halts bacterial proliferation, allowing the host immune system to clear the infection.[4] The binding site of contezolid on the ribosome is distinct, which helps to limit cross-resistance with other classes of antibiotics.[4]

The metabolic conversion of this compound to contezolid is a two-step process. First, this compound is deacylated to an intermediate metabolite, MRX-1352. Subsequently, MRX-1352 is dephosphorylated to release the active drug, contezolid.[1][8]

Caption: Metabolic activation of this compound.

In Vivo Efficacy

The in vivo antibacterial efficacy of this compound has been evaluated in various mouse infection models, demonstrating potent activity against a range of Gram-positive pathogens.[9][10]

Systemic and Thigh Infection Models

Studies have demonstrated that both oral and intravenous administration of this compound result in high antibacterial efficacy, comparable to that of linezolid.[9][10]

| Parameter | Mouse Systemic Infection Model | Mouse Thigh Infection Model |

| Pathogens | S. aureus (5 isolates), S. pneumoniae (3 isolates), S. pyogenes (2 isolates) | S. aureus (2 isolates) |

| Comparator | Linezolid | Linezolid |

| Outcome | High antibacterial efficacy, similar to linezolid for both oral and IV administration.[9][10] | High antibacterial efficacy, similar to linezolid for both oral and IV administration.[9][10] |

-

Animal Model: Mice were used for both systemic and thigh infection models.[9][10]

-

Infection:

-

Treatment: this compound was administered either orally or intravenously. Linezolid was used as a comparator.[9][10]

-

Endpoints: The primary endpoint was the reduction in bacterial burden in the target tissue (e.g., blood for systemic infection, thigh muscle for thigh infection) compared to untreated controls.

Toxicology and Safety Pharmacology

Extensive preclinical safety evaluations of this compound have been conducted in rats and dogs, demonstrating a favorable safety profile, particularly with regard to myelosuppression and neurotoxicity.[1]

Four-Week Repeat-Dose Intravenous Toxicity Studies

| Parameter | Sprague-Dawley Rats | Beagle Dogs |

| Doses (BID) | 40, 80, and 160/120 mg/kg/dose | 25, 50, and 100/75 mg/kg/dose |

| Observations | High dose was adjusted due to decreased body weight and food consumption. Dose-dependent transient reduction in erythrocyte levels at the end of the dosing phase.[1] | High dose was adjusted due to decreased body weight and food consumption. Dose-dependent transient reduction in erythrocyte levels at the end of the dosing phase.[1] |

| Myelosuppression | No reduction in platelet counts was observed.[1] | No reduction in platelet counts was observed.[1] |

| NOAEL | 80 mg/kg/dose BID | 25 mg/kg/dose BID |

-

Species: Sprague-Dawley rats and beagle dogs.[1]

-

Administration: Intravenous administration of this compound twice daily (BID) for four weeks.[1]

-

Dose Groups: Three dose groups for each species, with the high dose being adjusted during the study due to adverse effects.[1]

-

Parameters Monitored: Clinical signs, body weight, food consumption, hematology (including erythrocyte and platelet counts), clinical chemistry, and gross pathology.[1]

-

Toxicokinetics: Plasma concentrations of contezolid were measured to assess exposure.[1]

Caption: Workflow for the 4-week repeat-dose IV toxicity study.

Three-Month Neuropathological Evaluation

A three-month study in Long-Evans rats was conducted to specifically assess the potential for neurotoxicity.[1]

| Parameter | Long-Evans Rats |

| Doses (Oral, BID) | 25, 37.5, and 50 mg/kg/dose |

| Outcome | No evidence of neurotoxicity in the central, peripheral, or optical neurological systems.[1] |

-

Species: Long-Evans rats.[1]

-

Administration: Oral administration of this compound twice daily (BID) for three months.[1]

-

Dose Groups: Three dose groups.[1]

-

Endpoints: Comprehensive neuropathological examination of the central, peripheral, and optical nervous systems.[1]

Toxicokinetic Findings

Toxicokinetic data from the repeat-dose toxicity studies indicated that the exposure to the active drug, contezolid, at the No-Observed-Adverse-Effect Levels (NOAELs) in both rats and dogs was higher than or comparable to the exposure expected at the intended clinical dose.[1]

Conclusion

The preclinical development program for this compound has established a strong foundation for its clinical evaluation. The data demonstrate that it is an effective prodrug that rapidly converts to the active antibiotic, contezolid, in vivo. Efficacy studies in mouse models of serious Gram-positive infections have shown that both intravenous and oral this compound are as effective as linezolid.[9][10] Importantly, the comprehensive toxicology and safety pharmacology studies have highlighted a favorable safety profile, particularly the lack of myelosuppression and neurotoxicity, which are significant concerns with long-term linezolid therapy.[1] These promising preclinical findings support the continued clinical development of this compound as a valuable therapeutic option for treating severe Gram-positive bacterial infections.

References

- 1. Preclinical toxicity evaluation of novel antibacterial this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Antibacterial this compound: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. New potent antibacterial oxazolidinone (MRX-I) with an improved class safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase I study of the safety, tolerability, and pharmacokinetics of this compound after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Contezolid? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo pharmacodynamic study of this compound, a prodrug of contezolid for oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Contezolid Acefosamil vs. Contezolid: A Technical Guide to Solubility and Prodrug Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the aqueous solubility of the novel oxazolidinone antibiotic, Contezolid (B1676844), and its water-soluble prodrug, Contezolid Acefosamil. This document details the significant improvement in solubility achieved through the prodrug approach, the experimental protocols for solubility determination, the underlying mechanism of action, and the strategic workflow for prodrug development.

Core Solubility Comparison

Contezolid is a potent antibiotic effective against a range of Gram-positive bacteria.[1][2] However, its clinical utility for intravenous (IV) administration is hampered by its low aqueous solubility.[3][4][5] To address this limitation, this compound, a water-soluble O-acyl phosphoramidate (B1195095) prodrug, was developed.[3][4][6] This prodrug strategy dramatically enhances the aqueous solubility, making it suitable for both IV and oral administration.[3][7]

Data Presentation: Quantitative Solubility Data

The following table summarizes the key quantitative data regarding the aqueous solubility of Contezolid and this compound.

| Compound | Chemical Class | Aqueous Solubility | Administration Route(s) |

| Contezolid (CZD) | Oxazolidinone Antibiotic | ~0.2 mg/mL[3] | Oral[1][3] |

| This compound (CZA) | O-acyl phosphoramidate prodrug of Contezolid | >200 mg/mL[3][4][6] | Intravenous (IV) and Oral[3][7][8] |

This significant increase in solubility of over 1000-fold for this compound is a critical attribute that enables its formulation for intravenous infusion, a crucial option for treating severe infections in a hospital setting.[3][8]

Experimental Protocols for Solubility Determination

The determination of aqueous solubility is a fundamental aspect of drug discovery and development. Two common types of solubility assays are employed: kinetic and thermodynamic.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's solubility from a dimethyl sulfoxide (B87167) (DMSO) stock solution.[9][10][11] This high-throughput method provides a rapid indication of solubility but may not represent true equilibrium solubility.[12]

Methodology: Nephelometric Assay [12][13]

-

Stock Solution Preparation: A concentrated stock solution of the test compound (e.g., 10-20 mM) is prepared in DMSO.[11]

-

Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.[11][13]

-

Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[10][13]

-

Precipitation Detection: The formation of precipitate at different concentrations is detected by measuring light scattering using a nephelometer.[12][13] The lowest concentration at which precipitation is observed is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution and is a critical parameter for formulation development.[12][14][15]

Methodology: Shake-Flask Method [10][11]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous buffer in a sealed vial.[10][16]

-

Equilibration: The vial is agitated (e.g., using a shaker or roller) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][10][14]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.[10][16]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][16] A calibration curve is used for accurate quantification.

Mechanism of Action and Prodrug Strategy

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Contezolid, like other oxazolidinone antibiotics, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[17][18][19] It specifically binds to the 50S ribosomal subunit, preventing the formation of the initiation complex required for the translation of messenger RNA (mRNA) into proteins.[20][21][22] This disruption of protein synthesis ultimately halts bacterial growth and replication.[1][19]

Caption: Mechanism of action of Contezolid.

Experimental Workflow: Prodrug Development and Evaluation

The development of this compound from Contezolid is a classic example of a successful prodrug strategy aimed at overcoming physicochemical limitations of a parent drug.[23][24] The general workflow for such a process is outlined below.

Caption: General workflow for prodrug development.

The process begins with identifying a lead compound with desirable pharmacological properties but suboptimal physicochemical characteristics.[25][26] A prodrug is then designed and synthesized to improve these properties.[23] Rigorous in vitro and in vivo preclinical studies are conducted to ensure the prodrug efficiently converts to the active parent drug and demonstrates a favorable safety and efficacy profile before advancing to clinical trials and seeking regulatory approval.[25][26] In the case of this compound, this prodrug is rapidly converted to the active Contezolid in vivo.[3][8]

References

- 1. What is Contezolid used for? [synapse.patsnap.com]

- 2. contezolid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Discovery of Antibacterial this compound: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Antibacterial this compound: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Antibacterial this compound: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Population pharmacokinetic rationale for intravenous this compound followed by oral contezolid dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. evotec.com [evotec.com]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Contezolid? [synapse.patsnap.com]

- 20. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 21. pharmaxchange.info [pharmaxchange.info]

- 22. What is this compound used for? [synapse.patsnap.com]

- 23. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 24. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijnrd.org [ijnrd.org]

- 26. longdom.org [longdom.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (formerly MRX-4) represents a significant advancement in the oxazolidinone class of antibiotics, developed by MicuRx Pharmaceuticals. It is a water-soluble N-acetyl phosphoramidate (B1195095) prodrug of contezolid (MRX-I), designed to overcome the limitations of earlier oxazolidinones, such as linezolid (B1675486). This technical guide provides an in-depth analysis of the intellectual property landscape, synthesis, mechanism of action, and clinical evaluation of contezolid acefosamil, tailored for professionals in drug development and research. This compound is under investigation for treating serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4]

Intellectual Property Landscape

The intellectual property surrounding contezolid and its prodrug, this compound, is robust, with a patent portfolio covering the composition of matter, manufacturing processes, and various formulations. These patents are crucial for protecting the innovation and investment in the development of this next-generation antibiotic.

Core Patents

Micurx Pharmaceuticals, Inc. holds the key patents for contezolid and its derivatives. A foundational patent in this portfolio is US 8,178,683 , which covers a series of ortho-fluorophenyl oxazolidinones, including the core structure of contezolid (MRX-I). This patent secures the fundamental chemical entity that forms the basis of the active drug.

The innovation of a water-soluble prodrug is protected by patents such as US 9,382,276 B2 , which describes water-soluble O-carbonyl phosphoramidate prodrugs. This patent is pivotal for this compound, as it addresses the poor water solubility of contezolid, enabling the development of an intravenous formulation.

Furthermore, specific crystalline forms of this compound, which are important for stability and manufacturing, are covered by patents like US 12,180,242 B2 . This patent details the preparation and use of a stable crystalline form of the prodrug.

A summary of key patent families is provided in the table below.

| Patent/Patent Application | Title | Key Coverage | Assignee |

| US 8,178,683 | Antimicrobial ortho-fluorophenyl oxazolidinones for treatment of bacterial infections | Composition of matter for a class of oxazolidinones including the core of Contezolid (MRX-I). | Micurx Pharmaceuticals, Inc. |

| US 9,382,276 B2 | Water-soluble O-carbonyl phosphoramidate prodrugs for therapeutic administration | General class of water-soluble phosphoramidate prodrugs, encompassing this compound. | MicuRx Pharmaceuticals, Inc. |

| US 12,180,242 B2 | Pharmaceutical crystal of this compound, preparation method therefor, and uses thereof | Specific crystalline forms of this compound, enhancing stability and manufacturability. | MicuRx Pharmaceuticals, Inc. |

| CN 105612166 A | Therapeutic water-soluble (O-carbonyl) phosphoramidate prodrug | Chinese patent application related to the water-soluble prodrug form. | MicuRx Pharmaceuticals, Inc. |

Chemical Synthesis and Manufacturing

This compound is synthesized as a prodrug of contezolid to enhance its aqueous solubility for intravenous administration. The synthesis involves the preparation of the active drug, contezolid, followed by its conversion to the phosphoramidate prodrug.

Synthesis of Contezolid (MRX-I)

The synthesis of the oxazolidinone core of contezolid generally follows established methods for this class of compounds. A common route involves the reaction of a substituted aniline (B41778) with an epoxide, followed by cyclization to form the oxazolidinone ring.

Synthesis of this compound

The conversion of contezolid to its water-soluble prodrug, this compound, is a critical step. This process involves the formation of an O-acyl phosphoramidate derivative. The general synthetic scheme is outlined in the scientific literature.

Caption: Generalized synthesis pathway for Contezolid and this compound.

Mechanism of Action

Contezolid, the active metabolite of this compound, is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[5] It exerts its bacteriostatic effect by binding to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of a functional 70S initiation complex. This mechanism is distinct from other protein synthesis inhibitors, which contributes to its effectiveness against bacteria that have developed resistance to other antibiotic classes. A key advantage of contezolid is its reduced affinity for mitochondrial ribosomes compared to linezolid, which is believed to contribute to its improved hematologic safety profile.[6]

Caption: Mechanism of action of Contezolid.

In Vitro and In Vivo Efficacy

In Vitro Activity

Contezolid has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens, including resistant strains. Minimum Inhibitory Concentration (MIC) data from various studies highlight its effectiveness.

Table 1: In Vitro Activity of Contezolid against Gram-Positive Pathogens

| Organism | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 315 | 0.5 | 0.5 |

| Vancomycin-Resistant Enterococcus faecium | Not specified | 1.0 | 1.0 |

| Vancomycin-Resistant Enterococcus faecalis | Not specified | 1.0 | 1.0 |

Data sourced from a study of clinical isolates in China.[1][7]

Experimental Protocol: Broth Microdilution MIC Assay (General)

The in vitro activity of contezolid is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Antimicrobial Agent: Contezolid is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy in Animal Models

Preclinical studies in animal models of infection have demonstrated the in vivo efficacy of this compound. Mouse models of systemic and thigh infections are commonly used to evaluate the antibacterial effects of new agents.

In a mouse systemic infection model with S. aureus, orally and intravenously administered this compound showed high antibacterial efficacy, comparable to linezolid.[8] Similarly, in a neutropenic mouse thigh infection model, this compound demonstrated significant bacterial reduction.[8]

Experimental Protocol: Murine Thigh Infection Model (General)

-

Induction of Neutropenia: Mice (e.g., ICR or BALB/c) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: A standardized inoculum of the test organism (e.g., S. aureus) is injected into the thigh muscle of the neutropenic mice.

-

Treatment: At a specified time post-infection, treatment with this compound (administered intravenously or orally) or a comparator drug is initiated. Dosing regimens can vary to determine pharmacokinetic/pharmacodynamic parameters.

-

Assessment of Efficacy: At the end of the treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue). The reduction in bacterial count compared to untreated controls is a measure of the drug's efficacy.

Pharmacokinetics and Metabolism

This compound is rapidly and extensively converted to its active moiety, contezolid, in vivo. The pharmacokinetic profile has been characterized in Phase I clinical trials in healthy volunteers.

Table 2: Pharmacokinetic Parameters of Contezolid after Single Ascending Doses (SAD) of this compound in Healthy Chinese Subjects

| Administration Route | Dose (mg) | Cmax (mg/L) | AUC₀₋ᵢₙf (h·mg/L) | Tmax (h) | t₁/₂ (h) |

| Intravenous (IV) | 500 | 1.95 ± 0.57 | 40.25 ± 10.12 | 2.00 | 13.33 |

| Intravenous (IV) | 2000 | 15.61 ± 4.88 | 129.41 ± 38.30 | 2.75 | 16.74 |

| Oral | 500 | 8.66 ± 2.60 | 30.44 ± 7.33 | 2.50 | Not Reported |

| Oral | 1500 | 37.10 ± 8.66 | 162.36 ± 47.08 | 2.98 | Not Reported |

Data are presented as mean ± standard deviation for Cmax and AUC, and median for Tmax. Cmax: Maximum plasma concentration; AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t₁/₂: Elimination half-life.[9]

Caption: Pharmacokinetic pathway of this compound.

Clinical Development and Efficacy

This compound is being evaluated in clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and diabetic foot infections (DFI).

Phase II Study in ABSSSI (NCT03747497)

A Phase II, multicenter, randomized, double-blind study compared the safety and efficacy of intravenous and oral this compound to linezolid in adult patients with ABSSSI.[2][10]

Table 3: Clinical Efficacy Results from the Phase II ABSSSI Trial

| Endpoint | This compound (n=131) | Linezolid (n=65) |

| Early Clinical Response at 48-72h (ITT Population) | 77.9% | 78.5% |

| Favorable Clinical Response at Post-Therapy Evaluation (ITT Population) | 76.3% | 73.8% |

ITT: Intent-to-Treat[11]

The study demonstrated that this compound was non-inferior to linezolid in treating ABSSSI, with a comparable safety profile.[11]

Experimental Protocol: Phase II ABSSSI Trial (NCT03747497) - Simplified Overview

-

Patient Population: Adults with ABSSSI (cellulitis/erysipelas, major cutaneous abscess, or wound infection) with systemic signs of infection.

-

Study Design: Randomized, double-blind, active-comparator controlled.

-

Treatment Arms:

-

This compound: Intravenous loading dose followed by maintenance IV doses, with an option to switch to oral administration.

-

Linezolid: Intravenous administration with an option to switch to oral therapy.

-

-

Primary Endpoint: The primary efficacy endpoint was the early clinical response at 48-72 hours after the start of the study drug, defined as a ≥20% reduction in lesion size without receiving a non-study antibiotic.[12]

-

Secondary Endpoints: Clinical success at the end of therapy and post-therapy evaluation, microbiological response, and safety assessments.

Phase III Study in Diabetic Foot Infections (NCT05369052)

A Phase III clinical trial is currently underway to evaluate the safety and efficacy of this compound (IV) followed by oral contezolid compared to linezolid for the treatment of moderate to severe DFI.[9][13][14][15]

Caption: Simplified workflow of a typical clinical trial for this compound.

Safety Profile

A key advantage of contezolid and its prodrug is the improved safety profile compared to linezolid, particularly regarding myelosuppression. Clinical studies have shown a lower incidence of hematological adverse events, such as thrombocytopenia and neutropenia, with contezolid treatment.[16]

Conclusion

This compound is a promising next-generation oxazolidinone antibiotic with a strong intellectual property foundation. Its innovative prodrug design allows for both intravenous and oral administration, providing flexibility in clinical use. The active moiety, contezolid, demonstrates potent activity against challenging Gram-positive pathogens, including resistant strains, through the established mechanism of protein synthesis inhibition. Clinical data to date suggest non-inferior efficacy to linezolid with an improved safety profile, particularly a reduced risk of myelosuppression. Ongoing Phase III trials will further elucidate its role in the treatment of serious bacterial infections. This comprehensive technical overview provides researchers and drug development professionals with a solid foundation for understanding the scientific and commercial potential of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. micurx.com [micurx.com]

- 3. 1700. Efficacy and Safety in Subjects with Renal Impairment in Contezolid and this compound Phase 2 and Phase 3 Skin Infection Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Antibacterial this compound: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. criver.com [criver.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Safety and Efficacy Study of this compound and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI) | Clinical Research Trial Listing [centerwatch.com]

- 15. Safety and Efficacy Study of this compound and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI) [ctv.veeva.com]

- 16. imquestbio.com [imquestbio.com]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Infection Models of Contezolid Acefosamil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for established in vivo animal infection models used to evaluate the efficacy of contezolid (B1676844) acefosamil, a novel oxazolidinone antibiotic. Contezolid acefosamil is a prodrug that is rapidly converted to its active form, contezolid, in vivo.[1][2][3] It has demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4][5][6]

In Vitro Susceptibility

Contezolid exhibits potent in vitro activity against various Gram-positive pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for contezolid against key bacterial species.

Table 1: In Vitro Susceptibility of Gram-Positive Pathogens to Contezolid

| Organism | Strain(s) | Contezolid MIC₅₀ (µg/mL) | Contezolid MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.5 | 0.5 - 1.0 |

| Streptococcus pneumoniae | Clinical Isolates | 1.0 | 1.0 |

| Enterococcus faecium (VRE) | Clinical Isolates | - | 1.0 |

Data compiled from multiple sources.[5][7]

Murine Systemic Infection Model

This model is utilized to assess the systemic efficacy of this compound against lethal infections caused by various Gram-positive pathogens. The primary endpoint of this model is the survival of the infected animals, from which the 50% effective dose (ED₅₀) is calculated.

Experimental Protocol

-

Animal Model:

-

Species: Mouse

-

Strain: ICR (CD-1) or BALB/c

-

Sex: Male and female (equal distribution)[8]

-

Weight: 18-22 g

-

-

Bacterial Pathogens:

-

Inoculum Preparation:

-

Bacterial strains are cultured overnight on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for S. aureus, Blood Agar for Streptococcus spp.).

-

Colonies are suspended in sterile saline or 5% porcine mucin to achieve a predetermined lethal dose (e.g., 1-5 x 10⁷ CFU/mL). The exact inoculum size should be determined in preliminary studies to cause mortality in untreated animals within a specified timeframe.

-

-

Infection Procedure:

-

Mice are infected via intraperitoneal (IP) injection of the bacterial suspension (typically 0.5 mL).

-

-

Treatment:

-

At 1-hour post-infection, animals are randomly assigned to treatment groups.

-

This compound is administered via oral (PO) gavage or intravenous (IV) injection.

-

A range of doses is used to determine the ED₅₀.

-

A vehicle control group and a positive control group (e.g., linezolid) should be included.

-

-

Endpoint Analysis:

-

Animals are observed for mortality over a period of 7 days.

-

The ED₅₀, the dose that protects 50% of the animals from lethal infection, is calculated using the Probit method.[8]

-

Workflow Diagram

Caption: Murine Systemic Infection Model Workflow.

Murine Neutropenic Thigh Infection Model

This localized infection model is considered a standard for evaluating the in vivo efficacy of antimicrobial agents, allowing for the quantification of bacterial burden in tissue.[10][11]

Experimental Protocol

-

Animal Model:

-

Immunosuppression:

-

Bacterial Pathogen:

-

Staphylococcus aureus (e.g., MRSA strain ATCC 43300)[7]

-

-

Inoculum Preparation:

-

S. aureus is grown in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

-

The bacterial cells are washed and resuspended in sterile saline to a final concentration of 1-5 x 10⁵ CFU/0.1 mL.[7]

-

-

Infection Procedure:

-

Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the thigh muscle.[7]

-

-

Treatment:

-

Treatment is initiated 2 hours post-infection.

-

This compound is administered via oral gavage or intravenous injection.

-

Treatment is typically continued for a specified duration (e.g., 24-72 hours) with a defined dosing schedule (e.g., every 12 hours).[7]

-

-

Endpoint Analysis:

-

At the end of the treatment period, mice are euthanized.

-

The infected thigh muscle is aseptically dissected, weighed, and homogenized in a known volume of sterile saline.[7]

-

Serial dilutions of the tissue homogenate are plated on appropriate agar to determine the number of viable bacteria.

-

The bacterial load is calculated as colony-forming units per gram of tissue (CFU/g).[7]

-

Workflow Diagram

Caption: Murine Neutropenic Thigh Infection Model Workflow.

Rat Foreign Body Osteomyelitis Model

This model is relevant for studying infections associated with orthopedic implants and biofilms.

Experimental Protocol

-

Animal Model:

-

Species: Rat

-

Strain: Wistar[13]

-

Sex: Male

-

-

Surgical Procedure and Infection:

-

The left tibia of the rats is surgically exposed.

-

A sclerosing agent (e.g., arachidonic acid) is injected into the medullary cavity, followed by inoculation with ~10⁶ CFU of MRSA.[13]

-

A sterile K-wire is implanted into the tibia.[13]

-

The infection is allowed to establish for a period of four weeks.[13]

-

-

Treatment:

-

Endpoint Analysis:

-

Following the treatment period, the rats are euthanized.

-

The tibiae and K-wires are harvested aseptically.

-

The bone is cryopulverized, and both the bone and K-wires are cultured separately to quantify the bacterial load (log₁₀ CFU/gram of bone and log₁₀ CFU/K-wire).[13]

-

Quantitative In Vivo Efficacy Data

The following table summarizes the reported in vivo efficacy of contezolid and this compound in the described animal models.

Table 2: In Vivo Efficacy of this compound/Contezolid

| Model | Pathogen | Administration Route | Efficacy Endpoint | Result |

| Murine Systemic Infection | S. aureus (ATCC 19636) | IV | ED₅₀ | Comparable to contezolid[14] |

| Murine Neutropenic Thigh Infection | S. aureus | PO & IV | Bacterial Load Reduction | High antibacterial efficacy, similar to linezolid[8][15] |

| Rat Foreign Body Osteomyelitis | MRSA | PO | Bacterial Load Reduction in Bone | 1.3 log₁₀ CFU/g reduction compared to untreated[16] |

| Rat Foreign Body Osteomyelitis | MRSA | PO | Bacterial Load Reduction on K-wire | 0.5 log₁₀ CFU/K-wire reduction compared to untreated[16] |

Mechanism of Action and Metabolic Pathway